molecular formula C21H27N5O B4561465 4-anilino-7,7-dimethyl-2-(4-methylpiperazino)-7,8-dihydro-5(6H)-quinazolinone

4-anilino-7,7-dimethyl-2-(4-methylpiperazino)-7,8-dihydro-5(6H)-quinazolinone

Cat. No.: B4561465
M. Wt: 365.5 g/mol
InChI Key: GCDQRFWBWRMCGM-UHFFFAOYSA-N
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Description

4-anilino-7,7-dimethyl-2-(4-methylpiperazino)-7,8-dihydro-5(6H)-quinazolinone is a synthetic organic compound that belongs to the quinazolinone class. Quinazolinones are known for their diverse biological activities and are often explored for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-anilino-7,7-dimethyl-2-(4-methylpiperazino)-7,8-dihydro-5(6H)-quinazolinone typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Quinazolinone Core: This can be achieved through the cyclization of appropriate precursors such as anthranilic acid derivatives.

    Introduction of the Anilino Group: This step involves the substitution of an aniline derivative onto the quinazolinone core.

    Addition of the Piperazino Group: The piperazino group can be introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the anilino or piperazino groups.

    Reduction: Reduction reactions could target the quinazolinone core or the anilino group.

    Substitution: Both nucleophilic and electrophilic substitution reactions are possible, especially at the anilino and piperazino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) might be used.

    Substitution: Reagents like alkyl halides for nucleophilic substitution or electrophiles for electrophilic substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinazolinone derivatives with additional oxygen functionalities.

Scientific Research Applications

4-anilino-7,7-dimethyl-2-(4-methylpiperazino)-7,8-dihydro-5(6H)-quinazolinone could have various applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Exploration as a potential therapeutic agent due to its structural similarity to other bioactive quinazolinones.

    Industry: Possible applications in the development of new materials or as intermediates in chemical manufacturing.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological target. Generally, quinazolinones can interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    4-anilinoquinazolinone: A simpler analog with similar biological activities.

    7,8-dihydroquinazolinone: Another related compound with potential therapeutic applications.

Uniqueness

4-anilino-7,7-dimethyl-2-(4-methylpiperazino)-7,8-dihydro-5(6H)-quinazolinone is unique due to the presence of both an anilino and a piperazino group, which might confer distinct biological properties compared to other quinazolinones.

Properties

IUPAC Name

4-anilino-7,7-dimethyl-2-(4-methylpiperazin-1-yl)-6,8-dihydroquinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N5O/c1-21(2)13-16-18(17(27)14-21)19(22-15-7-5-4-6-8-15)24-20(23-16)26-11-9-25(3)10-12-26/h4-8H,9-14H2,1-3H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCDQRFWBWRMCGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(=O)C1)C(=NC(=N2)N3CCN(CC3)C)NC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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